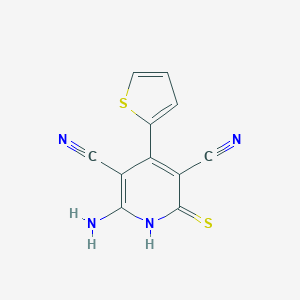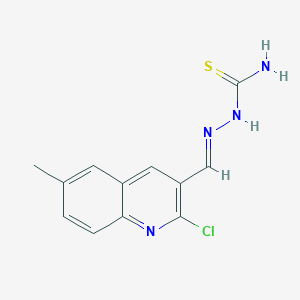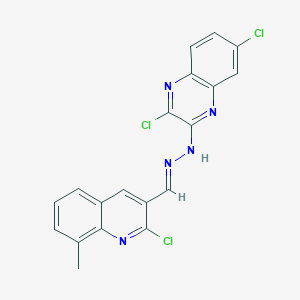
N-(2-aminopyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminopyridin-3-yl)benzamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was initially discovered as a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis, and has since been investigated for its ability to induce DNA damage and cell death in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-aminopyridin-3-yl)benzamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of deoxyribonucleotides, which are the building blocks of DNA. This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-aminopyridin-3-yl)benzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of other cancer therapies when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-aminopyridin-3-yl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for use in combination with other cancer therapies. However, one limitation is its potential toxicity to normal cells at high concentrations, which may limit its clinical application.
Direcciones Futuras
1. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with other cancer therapies to enhance their efficacy and reduce side effects.
2. Explore the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of other diseases, such as viral infections.
3. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide as a radioprotective agent in the treatment of cancer.
4. Develop new analogs of N-(2-aminopyridin-3-yl)benzamide with improved efficacy and selectivity for cancer cells.
5. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with immunotherapy for the treatment of cancer.
6. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the prevention of cancer recurrence.
7. Develop new methods for the synthesis of N-(2-aminopyridin-3-yl)benzamide that are more efficient and cost-effective.
8. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of drug-resistant cancers.
9. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of pediatric cancers.
10. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of rare cancers.
Métodos De Síntesis
The synthesis of N-(2-aminopyridin-3-yl)benzamide involves the reaction of 2-amino-3-cyanopyridine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound suitable for use in research applications.
Aplicaciones Científicas De Investigación
N-(2-aminopyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Propiedades
Nombre del producto |
N-(2-aminopyridin-3-yl)benzamide |
|---|---|
Fórmula molecular |
C12H11N3O |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-(2-aminopyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
Clave InChI |
WDJFDUZGNAXITB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
